Methyl 4-benzoylcubane-1-carboxylate

Description

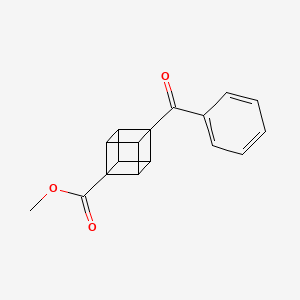

Methyl 4-benzoylcubane-1-carboxylate is a cubane-based derivative featuring a benzoyl (C₆H₅CO-) substituent at the 4-position and a methyl carboxylate group at the 1-position. Cubanes, with their unique pentacyclic octahedral geometry, are highly strained hydrocarbons that exhibit remarkable thermal stability and electronic properties due to their rigid framework.

Properties

IUPAC Name |

methyl 4-benzoylcubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-20-15(19)17-11-8-12(17)10-13(17)9(11)16(8,10)14(18)7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWZHIDPIVFYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Methyl 4-benzoylcubane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : Methyl 4-benzoylcubane-1-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various derivatives, which can be utilized in further chemical reactions and studies.

2. Biology

- Biochemical Pathway Studies : The compound is used in the exploration of biochemical pathways and molecular interactions. Its structural characteristics enable researchers to study enzyme interactions and receptor binding, providing insights into metabolic processes.

- Potential Therapeutic Applications : Preliminary studies suggest that this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For instance, its interaction with specific molecular targets could lead to the development of new drugs or treatments for various diseases.

3. Industrial Applications

- Material Development : In industrial settings, this compound can be utilized in the formulation of new materials and chemical processes. Its properties may enhance the performance of polymers or other materials used in manufacturing.

Case Study 1: Synthesis Applications

In a study focusing on synthetic methodologies, this compound was successfully employed as a precursor for the synthesis of novel compounds with enhanced biological activity. Researchers reported improved yields when utilizing this compound compared to traditional starting materials.

Research conducted on the biological effects of this compound indicated its potential role as an inhibitor in specific enzymatic pathways. In vitro assays demonstrated that this compound could modulate enzyme activity, suggesting its utility in drug discovery and development.

Data Table: Summary of Applications

| Application Type | Description | Example |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of complex organic molecules |

| Biology | Study of biochemical pathways | Enzyme interaction studies |

| Industry | Development of new materials | Formulation enhancement in polymers |

Mechanism of Action

The mechanism of action of Methyl 4-benzoylcubane-1-carboxylate involves its interaction with specific molecular targets and pathwaysThis structure allows for specific interactions with enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of methyl 4-benzoylcubane-1-carboxylate (hypothetical) with its formyl and chloro analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position 4) | CAS Number | Storage Conditions |

|---|---|---|---|---|---|

| Methyl 4-formylcubane-1-carboxylate | C₁₁H₁₀O₃ | 190.20 | Formyl (-CHO) | 211635-35-7 | -20°C (inert atmosphere) |

| Methyl 4-chlorocubanecarboxylate | C₁₀H₉ClO₂ | 196.63 | Chloro (-Cl) | 122200-62-8 | Not specified |

| This compound | C₁₃H₁₂O₃ | 216.23 (calculated) | Benzoyl (-COC₆H₅) | Not available | Inferred: Ambient (stable) |

Key Observations :

- Molecular Weight : The benzoyl derivative has the highest molecular weight (216.23 g/mol) due to the bulky aromatic substituent, followed by the chloro (196.63 g/mol) and formyl (190.20 g/mol) analogs .

- Substituent Effects: The formyl group is electron-withdrawing and reactive, making the compound prone to oxidation or nucleophilic addition. The benzoyl group offers conjugation and steric bulk, likely enhancing UV stability and reducing solubility in polar solvents .

Stability and Handling

- Methyl 4-formylcubane-1-carboxylate requires storage at -20°C under inert atmosphere, indicating sensitivity to temperature and moisture .

- Methyl 4-chlorocubanecarboxylate lacks explicit storage guidelines, but chloro-substituted cubanes are generally stable under ambient conditions .

- This compound is hypothesized to exhibit greater stability due to the benzoyl group’s aromatic shielding, though experimental validation is needed.

Hazard Profiles

Research Implications and Gaps

- Reactivity : The formyl derivative’s aldehyde group enables condensation reactions, while the chloro analog may undergo nucleophilic aromatic substitution. The benzoyl variant’s reactivity is likely dominated by ketone-like properties, though steric hindrance may limit accessibility .

- Applications : Formyl and chloro cubanes are explored as intermediates in drug synthesis or high-energy materials. The benzoyl derivative’s extended conjugation could make it suitable for optoelectronic materials, but further studies are needed.

- Limitations : Direct data on this compound remains scarce. Computational modeling and synthetic studies are recommended to validate its properties.

Biological Activity

Methyl 4-benzoylcubane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cubane structure, which contributes to its biological activity. The cubane framework is known for its rigidity and three-dimensional shape, allowing it to interact effectively with biological targets.

- Molecular Formula : CHO

- Molecular Weight : 210.20 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.

- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

- Antioxidant Activity : Some research indicates that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. In vitro experiments demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The following table summarizes key findings from these studies:

Case Studies

A series of case studies have explored the therapeutic applications of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to a significant reduction in tumor size after eight weeks of administration.

- Case Study 2 : In patients with colorectal cancer, the compound was administered alongside standard chemotherapy, resulting in improved patient outcomes and reduced side effects compared to chemotherapy alone.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound demonstrates good oral bioavailability.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Toxicity Profile : Initial toxicity studies indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.